molecular formula C19H32Cl2N2O2 B14658170 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride CAS No. 39630-40-5

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride

Cat. No.: B14658170
CAS No.: 39630-40-5
M. Wt: 391.4 g/mol
InChI Key: MQBWUUKPEZHKES-NWPGHJEMSA-N
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Description

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-3-alpha-isobutyl-9,10-dimethoxy-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its hexahydrobenzoquinolizine core, which is substituted with amino, isobutyl, and dimethoxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11bH-Benzo(a)quinolizine derivatives typically involves multiple steps, starting from simpler organic molecules. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These diester-amides are then cyclized by refluxing with phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

11bH-Benzo(a)quinolizine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolizine derivatives, which can have different functional groups and enhanced properties.

Scientific Research Applications

11bH-Benzo(a)quinolizine derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of 11bH-Benzo(a)quinolizine derivatives involves their interaction with various molecular targets. For example, some derivatives act as vesicular monoamine transporter 2 (VMAT2) inhibitors, depleting monoamine neurotransmitters like serotonin, norepinephrine, and dopamine from stores . This action is particularly relevant in the treatment of hyperkinetic movement disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11bH-Benzo(a)quinolizine derivatives are unique due to their specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, isobutyl, and dimethoxy groups, along with the dihydrochloride form, makes these compounds particularly interesting for research and potential therapeutic applications.

Properties

CAS No.

39630-40-5

Molecular Formula

C19H32Cl2N2O2

Molecular Weight

391.4 g/mol

IUPAC Name

(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride

InChI

InChI=1S/C19H30N2O2.2ClH/c1-12(2)7-14-11-21-6-5-13-8-18(22-3)19(23-4)9-15(13)17(21)10-16(14)20;;/h8-9,12,14,16-17H,5-7,10-11,20H2,1-4H3;2*1H/t14-,16+,17-;;/m0../s1

InChI Key

MQBWUUKPEZHKES-NWPGHJEMSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1N)OC)OC.Cl.Cl

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl

Origin of Product

United States

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